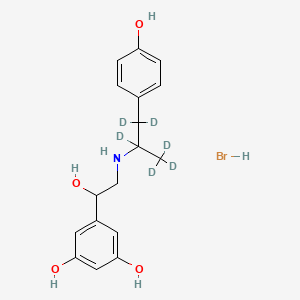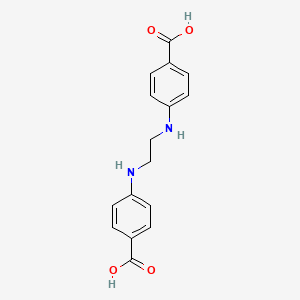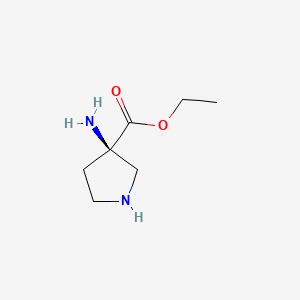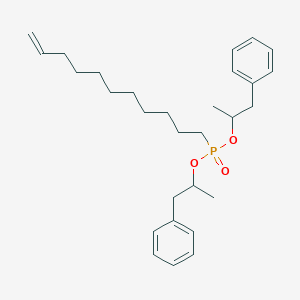
芬特罗尔-d6 氢溴酸盐
描述
Fenoterol-d6 Hydrobromide is the deuterium labeled Fenoterol Hydrobromide . It is a sympathomimetic agent, a selective and orally active β2-adrenoceptor agonist . Fenoterol Hydrobromide is an effective bronchodilator and can be used for bronchospasm associated with asthma, bronchitis, and other obstructive airway diseases .
Molecular Structure Analysis
The molecular weight of Fenoterol-d6 Hydrobromide is 390.3 and the molecular formula is C17H16D6BrNO4 . The SMILES representation is OC(C=C1)=CC=C1C([2H])([2H])C(C([2H])([2H])[2H])([2H])NCC(C2=CC(O)=CC(O)=C2)O.Br .Physical and Chemical Properties Analysis
Fenoterol-d6 Hydrobromide appears as an off-white to light green solid . It has a molecular weight of 390.3 and a molecular formula of C17H16D6BrNO4 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.科学研究应用
哮喘治疗的支气管扩张剂
芬特罗尔氢溴酸盐是一种β2-肾上腺素受体激动剂 . 它被用作支气管扩张剂,用于治疗和预防与哮喘相关的支气管痉挛 . 通过放松气道中的平滑肌,它有助于打开气道,使呼吸更容易。
慢性阻塞性肺疾病 (COPD) 治疗
除了哮喘,芬特罗尔氢溴酸盐还用于治疗慢性阻塞性肺疾病 (COPD),包括慢性支气管炎和肺气肿 . 它有助于通过减少支气管痉挛来缓解COPD的症状。
呼吸系统疾病的联合治疗
芬特罗尔氢溴酸盐经常与其他药物联合使用,用于治疗呼吸系统疾病。 例如,柏氏联合制剂是抗胆碱能药物异丙托溴铵和β2-肾上腺素受体激动剂芬特罗尔氢溴酸盐的固定组合 . 这种联合治疗可以为哮喘和COPD等疾病提供更有效的治疗方法 .
早产期间的宫缩抑制
芬特罗尔氢溴酸盐也用于早产期间的宫缩抑制 . 宫缩抑制是指延缓早产的过程,芬特罗尔氢溴酸盐可以帮助放松子宫肌肉,从而延缓早产收缩。
作用机制
Target of Action
Fenoterol-d6 Hydrobromide primarily targets the Beta-2 adrenergic receptor . This receptor plays a crucial role in the regulation of bronchial smooth muscle tone and lung function .
Mode of Action
As a Beta-2 adrenergic receptor agonist, Fenoterol-d6 Hydrobromide interacts with its targets by binding to these receptors, leading to their activation . This activation causes relaxation of bronchial smooth muscle, resulting in bronchodilation and increased bronchial airflow .
Biochemical Pathways
The activation of Beta-2 adrenergic receptors by Fenoterol-d6 Hydrobromide leads to a cascade of biochemical reactions. These reactions involve the conversion of ATP to cyclic AMP (cAMP) via the enzyme adenylate cyclase. The increase in cAMP levels results in the relaxation of bronchial smooth muscle and inhibition of the release of mediators of immediate hypersensitivity from cells, especially from mast cells .
Pharmacokinetics
It is known that fenoterol is rapidly absorbed following oral ingestion or inhalation and is then conjugated primarily with sulphuric acid in humans . The metabolism of Fenoterol-d6 Hydrobromide occurs in the liver .
Result of Action
The molecular and cellular effects of Fenoterol-d6 Hydrobromide’s action primarily involve the relaxation of bronchial smooth muscle, leading to bronchodilation . This results in increased bronchial airflow, thereby alleviating symptoms associated with conditions such as asthma and chronic obstructive airway disease .
Action Environment
The action, efficacy, and stability of Fenoterol-d6 Hydrobromide can be influenced by various environmental factors. For instance, the presence of other drugs can affect its action. For example, the risk or severity of adverse effects can be increased when Fenoterol is combined with certain other drugs . Additionally, the patient’s physiological condition, such as liver function, can also impact the drug’s metabolism and efficacy .
安全和危害
未来方向
While specific future directions for Fenoterol-d6 Hydrobromide are not mentioned in the search results, it is known that Fenoterol is used for the symptomatic treatment of asthma . As a beta-2 adrenergic agonist and bronchodilator, it may continue to be used in the treatment of bronchospasm associated with asthma, bronchitis, and other obstructive airway diseases .
生化分析
Biochemical Properties
Fenoterol-d6 Hydrobromide, like its parent compound Fenoterol, acts as a beta-2 adrenergic agonist . It interacts with beta-2 adrenergic receptors, which are proteins located in the lungs . The interaction between Fenoterol-d6 Hydrobromide and these receptors leads to relaxation of bronchial smooth muscle, bronchodilation, and increased bronchial airflow .
Cellular Effects
Fenoterol-d6 Hydrobromide has a significant impact on various types of cells, particularly those in the lungs. By binding to beta-2 adrenergic receptors, it causes relaxation of bronchial smooth muscle cells . This leads to bronchodilation, which helps alleviate symptoms of asthma and other obstructive airway diseases .
Molecular Mechanism
The molecular mechanism of action of Fenoterol-d6 Hydrobromide involves its binding to beta-2 adrenergic receptors . This binding stimulates these receptors, leading to a cascade of intracellular events that ultimately result in the relaxation of bronchial smooth muscle . This mechanism is crucial for its role as a bronchodilator .
Temporal Effects in Laboratory Settings
Its parent compound, Fenoterol, is known to have a rapid onset of action, with about 60% of the maximum response reached within a few minutes after inhalation .
Metabolic Pathways
Fenoterol-d6 Hydrobromide is likely to follow similar metabolic pathways as Fenoterol. Fenoterol is rapidly absorbed following oral ingestion or inhalation and is then primarily conjugated with sulfuric acid .
Subcellular Localization
Given its role as a beta-2 adrenergic agonist, it is likely that it localizes to the cell membrane where the beta-2 adrenergic receptors are located .
属性
IUPAC Name |
5-[2-[[1,1,1,2,3,3-hexadeuterio-3-(4-hydroxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]benzene-1,3-diol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4.BrH/c1-11(6-12-2-4-14(19)5-3-12)18-10-17(22)13-7-15(20)9-16(21)8-13;/h2-5,7-9,11,17-22H,6,10H2,1H3;1H/i1D3,6D2,11D; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZRQMALQBXAIQ-JOJSIGTQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)O)NCC(C2=CC(=CC(=C2)O)O)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])C1=CC=C(C=C1)O)NCC(C2=CC(=CC(=C2)O)O)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60747782 | |
| Record name | 5-(1-Hydroxy-2-{[1-(4-hydroxyphenyl)(~2~H_6_)propan-2-yl]amino}ethyl)benzene-1,3-diol--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1286129-04-1 | |
| Record name | 5-(1-Hydroxy-2-{[1-(4-hydroxyphenyl)(~2~H_6_)propan-2-yl]amino}ethyl)benzene-1,3-diol--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-Methylbenz[a]anthracene-d14](/img/structure/B588290.png)


